The compound d(CH2)5[Tyr(Me)2]AVP is a synthetic analogue of arginine vasopressin, a peptide hormone crucial for regulating water retention and blood pressure in the body. This compound specifically acts as an antagonist at the vasopressin V1a receptor, which is involved in various physiological processes, including vascular tone and social behaviors. The development of this analogue aims to explore its potential therapeutic applications, particularly in conditions where vasopressin activity needs to be modulated.
d(CH2)5[Tyr(Me)2]AVP is classified as a peptide hormone analogue and falls under the category of vasopressin receptor antagonists. It is synthesized through solid-phase peptide synthesis, a method that allows for precise control over the peptide sequence and structure.
The synthesis of d(CH2)5[Tyr(Me)2]AVP primarily utilizes solid-phase peptide synthesis (SPPS). This method involves several key steps:
This method enables high yields and purity of the desired peptide analogue, making it suitable for research applications.
The molecular structure of d(CH2)5[Tyr(Me)2]AVP consists of a modified arginine vasopressin backbone with specific substitutions that enhance its receptor binding properties. The key features include:
The specific arrangement of these components contributes to its biological activity as a V1a receptor antagonist, influencing its pharmacological profile.
d(CH2)5[Tyr(Me)2]AVP can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound for various experimental applications.
The mechanism by which d(CH2)5[Tyr(Me)2]AVP exerts its pharmacological effects involves binding to the vasopressin V1a receptor. By blocking this receptor, it inhibits the action of endogenous vasopressin, thereby preventing increases in intracellular calcium levels associated with vasopressin signaling. This antagonistic action can influence physiological responses such as blood pressure regulation and social behavior modulation .
Relevant data indicate that modifications like those found in d(CH2)5[Tyr(Me)2]AVP can enhance stability against enzymatic degradation compared to natural peptides .
The primary scientific uses of d(CH2)5[Tyr(Me)2]AVP include:
This compound serves as an important tool for understanding the physiological roles of vasopressin and developing new therapeutic strategies targeting related disorders .
d(CH₂)₅[Tyr(Me)²]AVP, systematically named 1-(β-mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-methyltyrosine)-arginine⁸-vasopressin, is a peptide analogue derived from native arginine vasopressin (AVP). Its molecular formula is C₅₂H₇₄N₁₄O₁₂S₂, with a molecular weight of 1151.38 g/mol [1] [7]. The compound incorporates three strategic modifications to enhance receptor specificity and metabolic stability:
These alterations shift the molecule from an agonist to a potent antagonist by preventing conformational changes required for receptor activation [2].
Table 1: Key Structural Features of d(CH₂)₅[Tyr(Me)²]AVP
Position | Modified Residue | Chemical Change | Functional Impact |
---|---|---|---|
1 | β-Mercapto-β,β-cyclopentamethylenepropionic acid | Cyclohexane-based thiol | Stabilizes disulfide bridge; prolongs half-life |
2 | O-Methyltyrosine | Methylation of phenolic hydroxyl | Blocks V2R binding; enhances V1a selectivity |
8 | D-Arginine | D-isomer substitution | Increases metabolic resistance |
The development of d(CH₂)₅[Tyr(Me)²]AVP in 1980 by Kruszynski et al. marked a milestone in neuroendocrinology [7]. Prior antagonists like [Phe²,Orn⁸]vasotocin exhibited mixed V1a/oxytocin receptor (OTR) affinity, limiting research utility [2]. This compound emerged from systematic structure-activity relationship (SAR) studies exploring:
Comparative studies with contemporaneous compounds like dP[Tyr(Me)²]AVP revealed critical differences. Neonatal rats treated with dP[Tyr(Me)²]AVP showed stunted growth and polyuria, effects absent with d(CH₂)₅[Tyr(Me)²]AVP, underscoring its cleaner pharmacological profile [4]. By the 1990s, it became the reference antagonist for V1a studies until non-peptide antagonists (e.g., SR-49059) emerged [2] [5].
d(CH₂)₅[Tyr(Me)²]AVP is classified as a selective competitive antagonist for the vasopressin V1a receptor (V1aR). Key pharmacological characteristics include:
Table 2: Receptor Selectivity Profile of d(CH₂)₅[Tyr(Me)²]AVP
Receptor Subtype | Affinity (Kᵢ or IC₅₀, nM) | Functional Role | Effect of Antagonism |
---|---|---|---|
V1a (Human) | 1–5 | Vasoconstriction, platelet aggregation | Blocks pressor response |
Oxytocin (Human) | 30 | Uterine contraction, social bonding | Partial inhibition |
V1b (Human) | >100 | ACTH secretion | Negligible effect |
V2 (Human) | >1000 | Water reabsorption | No antagonism |
Mechanistically, V1a receptors are Gq/11-coupled proteins activating phospholipase C (PLC). Antagonism by d(CH₂)₅[Tyr(Me)²]AVP prevents inositol trisphosphate (IP₃)-mediated calcium release, distinguishing it from V2 antagonists that target cAMP pathways [5] [8]. Studies in bovine adrenal cells confirmed it inhibits vasopressin-stimulated cortisol secretion, validating tissue-specific V1a blockade [2]. Its selectivity enabled pivotal discoveries, including V1a’s role in hippocampal anxiety circuits [7] and vasopressin-mediated cardiovascular regulation [5].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5